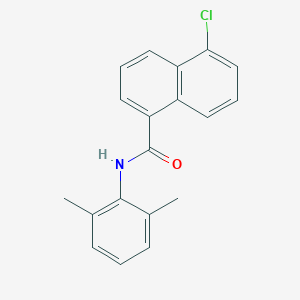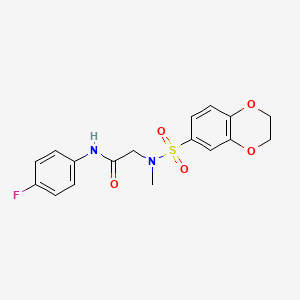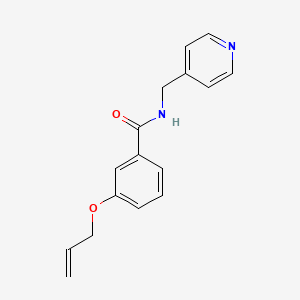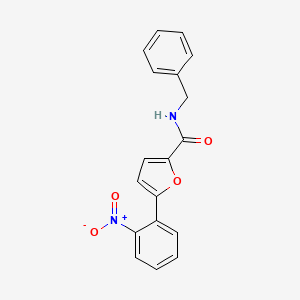
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide, also known as TMSB, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific type of enzyme called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins. TMSB has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide binds to the ATP-binding site of HSP90 and prevents the binding of ATP. This leads to the destabilization and degradation of HSP90 client proteins, including oncogenic proteins, steroid hormone receptors, and kinases. This compound has been shown to induce the degradation of multiple oncogenic proteins, including HER2, Bcr-Abl, and FLT3-ITD.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of HSP90. This allows for the study of the biological effects of HSP90 inhibition and the downstream effects on client proteins. However, one limitation of using this compound is its potential off-target effects. This compound may inhibit other enzymes or proteins besides HSP90, which could lead to unintended biological effects.
Zukünftige Richtungen
There are several future directions for the study of N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective inhibitors of HSP90. Another direction is the study of the effects of HSP90 inhibition on the immune system. HSP90 plays a crucial role in the maturation and activation of immune cells, and the inhibition of HSP90 may have unintended effects on immune function. Finally, the study of the effects of this compound on non-cancerous cells and tissues could provide valuable insights into its potential therapeutic applications beyond cancer.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research due to its potent inhibition of HSP90. HSP90 is involved in the folding, stabilization, and activation of various client proteins, including oncogenic proteins, steroid hormone receptors, and kinases. This compound has been shown to inhibit the growth and survival of cancer cells by targeting HSP90 and its client proteins. This compound has also been shown to have anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-5-12(10-13(11)14(17)15(2)3)21(18,19)16-6-8-20-9-7-16/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWYAUQYFOLLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4401423.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)
![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![2-[3-(4-oxo-3(4H)-quinazolinyl)propoxy]benzonitrile](/img/structure/B4401446.png)
![4-{3-[2-(benzyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4401458.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)


![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)


